molecular formula C12H14BrNO2S B14000111 3-(2-Ethoxy-2-oxoethyl)-2-methyl-1,3-benzothiazol-3-ium bromide CAS No. 72104-28-0

3-(2-Ethoxy-2-oxoethyl)-2-methyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B14000111
CAS No.: 72104-28-0
M. Wt: 316.22 g/mol
InChI Key: YOKXQONHGHZSFV-UHFFFAOYSA-M
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Description

Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is an organic compound belonging to the class of esters. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylbenzothiazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-methylbenzothiazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Ethyl 2-benzothiazolylacetate
  • Methyl 2-(2-methylbenzothiazol-3-yl)acetate

Uniqueness

Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other esters and benzothiazole derivatives.

Properties

CAS No.

72104-28-0

Molecular Formula

C12H14BrNO2S

Molecular Weight

316.22 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)8-13-9(2)16-11-7-5-4-6-10(11)13;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1

InChI Key

YOKXQONHGHZSFV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=C(SC2=CC=CC=C21)C.[Br-]

Origin of Product

United States

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